molecular formula C20H14N2O2S3 B2681300 N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide CAS No. 637318-54-8

N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2681300
CAS No.: 637318-54-8
M. Wt: 410.52
InChI Key: IRSZSXIVWIHGML-GZTJUZNOSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a naphthalene ring, a thiazolidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

  • Computational and Pharmacological Potential : A study by Faheem (2018) investigated the computational and pharmacological properties of novel derivatives, including N-naphthalen-1-yl compounds. These derivatives showed moderate inhibitory effects in various assays and exhibited potential for toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions (Faheem, 2018).

  • Anti-HIV Activity : Hamad et al. (2010) synthesized a series of N-naphthalene derivatives with significant inhibitory activity against HIV in MT-4 cells, suggesting their potential as antiviral agents (Hamad et al., 2010).

  • Anti-Parkinson’s Activity : Gomathy et al. (2012) synthesized novel N-naphthalen-1-yl derivatives and studied their anti-Parkinson's activity. These compounds showed potent free radical scavenging activity, with one derivative exhibiting maximum anti-Parkinson's activity in a rat model (Gomathy et al., 2012).

  • Anticancer Evaluation : Salahuddin et al. (2014) synthesized N-naphthalen-1-ylmethyl derivatives and evaluated them for their in vitro anticancer activity. One compound was notably active on breast cancer cell lines (Salahuddin et al., 2014).

  • Antihyperglycemic Activity : Zask et al. (1990) evaluated a series of N-naphthalene derivatives for antihyperglycemic activity, finding them effective in an insulin-resistant, diabetic mouse model (Zask et al., 1990).

  • Analytical Applications : Carretero et al. (2004) applied micellar electrokinetic capillary chromatography for analyzing compounds including naphthalene acetamide, demonstrating the method's effectiveness in pesticide analysis (Carretero et al., 2004).

  • Anti-Inflammatory Agents : Thabet et al. (2011) synthesized N-naphthalene derivatives with potential anti-inflammatory properties, demonstrating their analgesic and anti-inflammatory effectiveness in animal studies (Thabet et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for a compound like this could involve further studies to fully understand its properties and potential applications. This could include research into its synthesis, its reactivity, and, if applicable, its biological activity .

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S3/c23-18(21-16-9-3-6-13-5-1-2-8-15(13)16)12-22-19(24)17(27-20(22)25)11-14-7-4-10-26-14/h1-11H,12H2,(H,21,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSZSXIVWIHGML-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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